molecular formula C19H25N3O4 B4437051 Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4437051
M. Wt: 359.4 g/mol
InChI Key: NSIRBCRSOZSYDT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a tetrahydropyrimidine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with piperidine and urea under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxyl derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and biological pathways.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2-hydroxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(2-chlorophenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where methoxy substitution is beneficial.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-18(24)15-16(13-9-5-6-10-14(13)25-2)20-19(21-17(15)23)22-11-7-4-8-12-22/h5-6,9-10,15-16H,3-4,7-8,11-12H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIRBCRSOZSYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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